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Abstract
The isothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous

compounds with significant pharmacological properties.[1] This guide provides a

comprehensive framework for the characterization of a novel, yet undocumented, derivative:

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde. The strategic incorporation of two methoxy

groups and a reactive carbaldehyde function onto the isothiazole ring presents a molecule of

considerable interest for medicinal chemistry. The methoxy substituents are known to modulate

electronic properties and can be crucial for molecular recognition, while the aldehyde group

serves as a versatile synthetic handle for the elaboration of more complex molecular

architectures.[2][3] Lacking direct literature, this document serves as a predictive and

instructional manual, leveraging established chemical principles and spectroscopic data from

analogous structures to outline a robust pathway for its synthesis and definitive

characterization.
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The synthesis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is logically approached via a

two-step process, beginning with the formation of the core heterocyclic precursor, followed by

the introduction of the carbaldehyde group.

Step 1: Synthesis of 3,5-Dimethoxy-1,2-thiazole (Precursor) The synthesis of the isothiazole

ring can be achieved through various condensation and cycloaddition reactions.[1] A plausible

route to the 3,5-dimethoxy precursor involves the cyclization of a functionalized acyclic starting

material, such as a derivative of a β-keto dithioester, with a suitable nitrogen and sulfur source.

[4][5]

Step 2: Vilsmeier-Haack Formylation The introduction of the C4-aldehyde is best accomplished

via the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of

electron-rich aromatic and heteroaromatic systems.[6][7] The electron-donating nature of the

two methoxy groups strongly activates the C4 position of the isothiazole ring towards

electrophilic substitution by the Vilsmeier reagent (a chloroiminium salt generated in situ from

DMF and POCl₃).[8][9]
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen

atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice

bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the

stirred DMF, maintaining the temperature below 5°C. After the addition is complete, stir the
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resulting mixture at 0°C for 30-60 minutes. The formation of the solid chloroiminium salt may

be observed.

Reaction: Dissolve the precursor, 3,5-dimethoxy-1,2-thiazole (1.0 eq.), in a minimal amount

of anhydrous DMF or a chlorinated solvent and add it dropwise to the Vilsmeier reagent at

0°C.

Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then

heat to 50-70°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until

the starting material is consumed (typically 2-6 hours).

Workup and Purification: Cool the mixture to room temperature and pour it carefully onto

crushed ice. Basify the aqueous solution to pH ~8-9 with a cold aqueous NaOH or NaHCO₃

solution. The aldehyde product may precipitate or can be extracted with an organic solvent

(e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over

anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product

can then be purified by flash column chromatography on silica gel.

Physicochemical and Spectroscopic
Characterization
The definitive identification of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde requires a

combination of spectroscopic techniques. The following section provides predicted data based

on established principles for analogous structures.
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Property Predicted Value

Molecular Formula C₆H₇NO₃S

Molecular Weight 173.19 g/mol

¹H NMR (δ, ppm)
~9.8-10.2 (s, 1H, CHO), ~4.1-4.3 (s, 3H, OCH₃),

~3.9-4.1 (s, 3H, OCH₃)

¹³C NMR (δ, ppm)
~185 (C=O), ~170 (C5-O), ~165 (C3-O), ~115

(C4), ~60 (OCH₃), ~58 (OCH₃)

IR (ν, cm⁻¹)
~1695 (C=O stretch), ~2830, ~2730 (Aldehydic

C-H stretch), ~1250 (C-O stretch)

MS (m/z) 173 (M⁺), 158 ([M-CH₃]⁺), 145 ([M-CO]⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly

informative.

Aldehyde Proton (CHO): A sharp singlet is predicted in the highly deshielded region of δ

9.8-10.2 ppm.[10] This significant downfield shift is characteristic of aldehyde protons.

Methoxy Protons (OCH₃): Two distinct singlets are anticipated for the two methoxy groups,

as their chemical environments are different. They are expected in the range of δ 3.9-4.3

ppm.[11][12] The C5-methoxy may be slightly more downfield than the C3-methoxy due to

proximity to the electron-withdrawing aldehyde.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton and the

presence of key functional groups.[13]

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most

downfield signal, appearing around δ 185 ppm.
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Isothiazole Ring Carbons: The ring carbons will show distinct shifts. C3 and C5, being

attached to electronegative oxygen atoms, will be significantly deshielded, predicted to

appear around δ 165 ppm and δ 170 ppm, respectively.[14][15] The C4 carbon, bearing

the aldehyde, is predicted to be the most upfield of the ring carbons, around δ 115 ppm.

[15][16]

Methoxy Carbons (OCH₃): The two methoxy carbons should appear in the range of δ 55-

60 ppm.[11]

Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a

high-field NMR spectrometer (≥400 MHz).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups.

C=O Stretch: A strong, sharp absorption band is expected between 1710-1685 cm⁻¹.[17][18]

The position in this range, lower than a typical aliphatic aldehyde, is due to the conjugation of

the carbonyl group with the heterocyclic ring.[19][20]

Aldehydic C-H Stretch: Two characteristic medium-intensity peaks, often referred to as a

"Fermi doublet," should be visible around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹.[19][21] The

lower wavenumber peak is particularly diagnostic for aldehydes.

C-O Stretch: Strong absorptions corresponding to the asymmetric C-O-C stretching of the

methoxy groups are expected around 1250 cm⁻¹.[11]

Ring Vibrations: C=N and C=C stretching vibrations from the isothiazole ring will appear in

the 1600-1400 cm⁻¹ region.
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Protocol for IR Analysis
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use

an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans

to improve the signal-to-noise ratio.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern,

confirming its elemental composition.

Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the elemental

formula (C₆H₇NO₃S) by providing a highly accurate mass measurement of the molecular ion

(M⁺) at m/z 173.0147.

Fragmentation Pattern: Common fragmentation pathways under electron impact (EI)

ionization would likely include:

Loss of a methyl radical from a methoxy group: [M - CH₃]⁺ at m/z 158.

Loss of carbon monoxide from the aldehyde group: [M - CO]⁺ at m/z 145.

Cleavage of the isothiazole ring, a common fragmentation pathway for such heterocycles.

[22][23][24]

Protocol for MS Analysis
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method (e.g., Electrospray Ionization for HRMS or Electron Impact for fragmentation
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studies).

Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation

pattern to corroborate the proposed structure.

Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the C4 position is the primary site of reactivity, making 3,5-
Dimethoxy-1,2-thiazole-4-carbaldehyde a valuable synthetic intermediate.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using

standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent

(CrO₃/H₂SO₄).

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl

group) using mild reducing agents such as sodium borohydride (NaBH₄).

Condensation Reactions: It can undergo condensation with various nucleophiles. For

example, reaction with primary amines will form Schiff bases (imines), and reaction with

hydrazines will yield hydrazones.[25]

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde

into a vinyl group, allowing for carbon-carbon bond formation.

3,5-Dimethoxy-1,2-thiazole-
4-carbaldehyde

Carboxylic Acid

 [O] 
 (e.g., KMnO₄)

Alcohol

 [H] 
 (e.g., NaBH₄)

Imine / Hydrazone

 R-NH₂ 

Alkene

 Ph₃P=CHR 

Click to download full resolution via product page

Caption: Key synthetic transformations of the aldehyde group.
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Potential Applications in Drug Discovery
The isothiazole and the closely related thiazole scaffolds are integral to a wide range of

biologically active molecules. The title compound serves as an excellent starting point for the

development of novel therapeutic agents.

Anticancer Activity: Many substituted thiazole derivatives have demonstrated potent

anticancer activity, often by inhibiting tubulin polymerization, a mechanism shared by

successful chemotherapy drugs.[26][27] The unique substitution pattern of this molecule

could be explored to develop novel microtubule inhibitors.

Antimicrobial and Antifungal Agents: The thiazole ring is a common feature in antimicrobial

and antifungal compounds.[2] Derivatives synthesized from this carbaldehyde could be

screened against various pathogenic bacteria and fungi.

Enzyme Inhibition: The specific arrangement of heteroatoms and functional groups on the

isothiazole ring can be tailored to target the active sites of various enzymes implicated in

disease, making it a valuable scaffold for inhibitor design.

Conclusion
While 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is not a well-documented compound, this

guide establishes a clear and scientifically grounded pathway for its synthesis and

comprehensive characterization. By leveraging predictive models based on the known

chemistry of isothiazoles and the established utility of standard spectroscopic techniques,

researchers are equipped with the necessary framework to confidently synthesize, identify, and

utilize this novel molecule. Its unique combination of a privileged heterocyclic core, electron-

donating methoxy groups, and a versatile aldehyde handle makes it a highly promising building

block for the discovery of new chemical entities in drug development and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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